(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylbutanamide is a synthetic organic compound that features a furan ring, a piperidine ring, and a phenylbutanamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylbutanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-yl acrylate: This can be achieved through the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.
Synthesis of the piperidine intermediate: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling reactions: The furan-2-yl acrylate and the piperidine intermediate are coupled using a suitable coupling reagent such as EDCI or DCC.
Final amidation: The resulting intermediate is then reacted with 2-phenylbutanamide under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced at different sites, such as the acrylate moiety or the furan ring.
Substitution: The phenyl ring and the piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,5-dione derivatives, while reduction of the acrylate moiety could produce saturated analogs.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activity.
Biology
In biological research, the compound might be studied for its interactions with various biological targets, such as enzymes or receptors.
Medicine
Potential medicinal applications could include the development of new drugs for treating diseases where the compound’s structure-activity relationship (SAR) shows promise.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylbutanamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies, such as molecular docking and in vitro assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylacetamide
- (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylpropionamide
Uniqueness
The uniqueness of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylbutanamide lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-2-21(19-7-4-3-5-8-19)23(27)24-17-18-12-14-25(15-13-18)22(26)11-10-20-9-6-16-28-20/h3-11,16,18,21H,2,12-15,17H2,1H3,(H,24,27)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMPWNADAINFBB-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.